TAK-683 acetate

Description

Role of Kisspeptin (B8261505) in Neuroendocrine Regulation

The kisspeptin/KISS1R system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. frontiersin.org Kisspeptin neurons, located in key hypothalamic regions such as the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), act upstream of gonadotropin-releasing hormone (GnRH) neurons. karger.comfrontiersin.orgnih.gov By binding to KISS1R on GnRH neurons, kisspeptin potently stimulates the synthesis and pulsatile secretion of GnRH. worldscientific.comfrontiersin.orgnih.gov

This release of GnRH, in turn, travels to the anterior pituitary gland, prompting the secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bohrium.comworldscientific.com These hormones are essential for pubertal maturation and maintaining reproductive function in adults. bohrium.comworldscientific.com The system is integral to the timing of puberty, the regulation of ovulation, and the feedback mechanisms of gonadal steroids like testosterone (B1683101) and estradiol (B170435). bohrium.comfrontiersin.orgnih.govpeerj.com The fundamental importance of this pathway is highlighted by the fact that inactivating mutations in either the KISS1 or KISS1R gene lead to conditions like idiopathic hypogonadotropic hypogonadism (iHH), characterized by a failure to undergo puberty. bohrium.comfrontiersin.orgfrontiersin.orgoup.com

Rationale for Synthetic Kisspeptin Analog Development

While the therapeutic potential of modulating the kisspeptin system is significant, the direct use of endogenous kisspeptins is hampered by several limitations. karger.comphysiology.org This has driven the development of synthetic analogs with improved pharmacological properties. anr.fr

The primary challenge with native kisspeptins, including the smallest bioactive form, kisspeptin-10 (B1632629) (Kp-10), is their limited clinical utility due to a short biological half-life. physiology.orgbiorxiv.orgnih.gov Endogenous kisspeptins are highly susceptible to rapid enzymatic degradation and clearance from circulation. karger.comphysiology.org This rapid breakdown means that sustained biological effects would require continuous infusion or frequent injections, which is impractical for clinical applications. biorxiv.org The development of synthetic analogs aims to overcome these pharmacokinetic hurdles by creating molecules that are more resistant to proteolytic cleavage and have a longer duration of action. nih.govresearchgate.netresearchgate.net

To address the limitations of native kisspeptin, researchers embarked on modifying its structure to create more stable and potent agonists. karger.com The development of TAK-683 was part of a broader effort to synthesize investigational kisspeptin analogs with enhanced metabolic stability and in vivo activity. karger.comkarger.com

This process involved creating a series of analogs of Kp-10 with key amino acid substitutions. karger.com For instance, the development of TAK-683 and a related compound, TAK-448, involved creating nonapeptides (peptides containing nine amino acids) with modifications designed to improve stability and potency at the KISS1R. karger.commdpi.com These modifications included the substitution of specific amino acids to enhance resistance to degradation while maintaining or increasing the ability to bind to and activate the KISS1R. karger.commdpi.com TAK-683 emerged from this research as a potent KISS1R agonist. medchemexpress.commedchemexpress.comnih.gov It is a nonapeptide metastin analog designed for improved metabolic stability. medchemexpress.commedchemexpress.combiocompare.commedchemexpress.com Another analog, TAK-448, was later developed as an optimized version of TAK-683. mdpi.com

Research Findings on TAK-683

TAK-683 has been shown to be a potent, full agonist of the KISS1 receptor (KISS1R). medchemexpress.commedchemexpress.combiocompare.commedchemexpress.com Its activity has been characterized in various in vitro and in vivo studies.

In Vitro Activity of TAK-683

In vitro assays using Chinese hamster ovary (CHO) cells expressing the rat KISS1R have demonstrated the high potency of TAK-683. medchemexpress.combiocompare.comarctomsci.comglpbio.com

| Assay Type | Parameter | Value (pM) | Species | Cell Line |

| Receptor Binding | IC₅₀ | 150-180 | Rat | KISS1R-expressing CHO |

| Calcium Mobilization | EC₅₀ | 180 (159–203 95% CI) | Rat | KISS1R-expressing CHO |

| Receptor Binding | IC₅₀ | 170 | Not Specified | KISS1R |

| Data sourced from multiple references. medchemexpress.combiocompare.comarctomsci.comglpbio.com |

The compound also shows potent agonistic activity on the human KISS1R, with a reported EC₅₀ value of 0.96 nM. medchemexpress.commedchemexpress.commedchemexpress.com

In Vivo Research

Preclinical studies in animal models and early clinical studies in humans have explored the pharmacodynamic effects of TAK-683.

Acute Effects: A single administration of TAK-683 in healthy male volunteers resulted in an initial increase in plasma gonadotropin (LH and FSH) levels, which peaked at around 8 hours. karger.com This was followed by a subsequent rise in plasma testosterone levels. karger.com

Chronic Effects: Continuous administration of TAK-683 leads to a different outcome. In male rats, daily administration for seven days initially increased LH and testosterone, but after this period, a reduction in plasma hormone levels was observed. medchemexpress.commedchemexpress.com Similarly, continuous subcutaneous infusion of TAK-683 in healthy men for two weeks led to a rapid and profound, yet reversible, suppression of testosterone levels. karger.com This suppressive effect is attributed to the desensitization of GnRH neurons to kisspeptin signaling and the suppression of GnRH release, rather than a depletion of GnRH content or desensitization of the pituitary gland itself. karger.comkarger.comsemanticscholar.org

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O13.C2H4O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;1-2(3)4/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);1H3,(H,3,4)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKPEATBPXPAG-NTIGNGKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N17O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Receptor Interactions of Tak 683 Acetate

Classification as a Nonapeptide Metastin Analog

TAK-683 is a synthetic compound classified as a nonapeptide, meaning it is composed of nine amino acids. mdpi.comnih.gov It is specifically designed as an analog of metastin, the endogenous ligand for the KISS1 receptor. medchemexpress.comglpbio.commedchemexpress.combioscience.co.uk The development of TAK-683 was aimed at improving upon the properties of natural kisspeptins, such as kisspeptin-10 (B1632629) (KP-10), by enhancing metabolic stability while maintaining high potency. mdpi.compeerj.comresearchgate.net Its structure includes key modifications, such as the inclusion of an N-terminal acetyl group and specific amino acid substitutions, which contribute to its improved stability and potent agonistic activity. mdpi.com Along with other synthetic analogs like KISS1-305 and TAK-448, TAK-683 is part of a group of nonapeptide analogs developed for their high receptor-binding affinity and full agonistic properties. mdpi.comnih.gov

KISS1 Receptor (KISS1R) Agonism

TAK-683 functions as a potent agonist at the KISS1 receptor (KISS1R), also known as GPR54. medchemexpress.commedchemexpress.compeerj.com This interaction is central to its biological activity.

TAK-683 is characterized as a potent and full agonist of the KISS1 receptor. mdpi.commedchemexpress.comglpbio.commedchemexpress.com Its potency has been quantified through various in vitro assays. It demonstrates a half-maximal inhibitory concentration (IC50) of approximately 170 pM. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com Functional assays measuring its agonistic activity have determined its half-maximal effective concentration (EC50), highlighting its high potency. medchemexpress.commedchemexpress.com As a full agonist, it is capable of eliciting a maximal response from the KISS1R, comparable to that of the endogenous ligand, kisspeptin (B8261505). mdpi.com

Table 1: In Vitro Potency of TAK-683

| Parameter | Value | Cell Line Context |

|---|---|---|

| IC50 | 170 pM | Not specified |

Data sourced from multiple references. medchemexpress.comglpbio.commedchemexpress.com

The agonistic activity of TAK-683 shows some variation between species. Research has demonstrated that while it is a potent agonist for both human and rat KISS1 receptors, there are slight differences in its potency. The EC50 value for the human KISS1R is 0.96 nM, whereas for the rat KISS1R, it is 1.6 nM. medchemexpress.comglpbio.commedchemexpress.combioscience.co.ukmedchemexpress.com This indicates that TAK-683 is slightly more potent at the human receptor than the rat receptor, a common consideration in the preclinical evaluation of therapeutic compounds.

Table 2: Species-Specific Agonistic Activity of TAK-683

| Receptor Species | EC50 Value |

|---|---|

| Human KISS1R | 0.96 nM |

Data sourced from multiple references. medchemexpress.comglpbio.commedchemexpress.combioscience.co.ukmedchemexpress.com

Receptor Binding Affinity Analysis

The affinity of TAK-683 for the KISS1 receptor has been determined through radioligand binding assays. These assays measure how strongly a compound binds to its target receptor. For TAK-683, receptor binding assays using rat KISS1R-expressing Chinese hamster ovary (CHO) cells yielded an IC50 value in the range of 150-180 pM. medchemexpress.comglpbio.combiocompare.com This low picomolar value signifies a very high binding affinity for the KISS1R, which is consistent with its high potency as an agonist. mdpi.comresearchgate.net

Downstream Signaling Pathway Activation

Activation of the KISS1R by an agonist like TAK-683 initiates a cascade of intracellular signaling events. The KISS1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 pathway. nih.govkarger.com

A key event in the Gαq/11 signaling cascade is the activation of phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govkarger.com This rapid increase in intracellular calcium concentration is a hallmark of KISS1R activation and can be measured using calcium mobilization assays. karger.com

Studies have utilized such assays in KISS1R-expressing cell lines, like Chinese hamster ovary (CHO) cells, to confirm the agonistic activity of TAK-683. medchemexpress.comglpbio.combiocompare.com In these experiments, the application of TAK-683 leads to a robust mobilization of intracellular calcium. karger.com The EC50 value derived from these calcium mobilization assays in rat KISS1R-expressing CHO cells is approximately 180 pM (with a 95% confidence interval of 159–203 pM), further confirming its potent agonistic effects at the cellular level. medchemexpress.comglpbio.combiocompare.com

Table of Mentioned Compounds

| Compound Name |

|---|

| TAK-683 (acetate) |

| Metastin |

| Kisspeptin-10 (KP-10) |

| TAK-448 |

| KISS1-305 |

| Luteinizing hormone (LH) |

| Follicle-stimulating hormone (FSH) |

| Testosterone (B1683101) |

| Gonadotropin-releasing hormone (GnRH) |

| Neurokinin B |

| Dynorphin |

Gq/11-PLC-PKC pathway involvement

The primary signaling mechanism activated by the binding of TAK-683 to the KISS1R is the Gq/11-phospholipase C-protein kinase C (Gq/11-PLC-PKC) pathway. mdpi.comiiarjournals.org This is a canonical signaling cascade for many GPCRs, including KISS1R. d-nb.infoiiarjournals.org Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric Gq/11 protein. nih.govd-nb.info

The activated α-subunit of the Gq/11 protein then stimulates the effector enzyme phospholipase C (PLC). nih.goviiarjournals.org PLC subsequently cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govd-nb.info

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). nih.govd-nb.info Concurrently, DAG remains in the plasma membrane where it, along with the increased intracellular Ca²+, activates protein kinase C (PKC). nih.govd-nb.infonih.gov The activation of PKC leads to the phosphorylation of various downstream protein targets, which can include extracellular signal-regulated kinases (ERK1/2) and p38, ultimately mediating the cellular response. nih.govd-nb.info

The critical role of this pathway in mediating kisspeptin signaling has been confirmed in studies using specific chemical inhibitors. iiarjournals.orgiiarjournals.org For instance, the Gq inhibitor YM-254890, PLC inhibitors like U73122 and D609, and PKC inhibitors such as bisindolylmaleimide III have all been shown to block the cellular effects induced by KISS1R activation. iiarjournals.orgiiarjournals.org This body of evidence firmly establishes the Gq/11-PLC-PKC cascade as the principal transduction pathway following the interaction of agonists like TAK-683 with the KISS1 receptor.

Key Components and Inhibitors of the KISS1R-Mediated Gq/11-PLC-PKC Pathway

| Pathway Component | Function | Known Inhibitor(s) |

|---|---|---|

| Gq/11 Protein | Couples to KISS1R and activates PLC upon agonist binding. | YM-254890 |

| Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG. | U73122, D609 |

| Inositol 1,4,5-trisphosphate (IP3) | Mobilizes intracellular calcium from the endoplasmic reticulum. | Not Applicable |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). | Not Applicable |

| Protein Kinase C (PKC) | Phosphorylates downstream targets to elicit a cellular response. | Bisindolylmaleimide III |

Structure Activity Relationship Sar and Analog Design Principles for Tak 683 Acetate

Chemical Modifications for Enhanced Properties

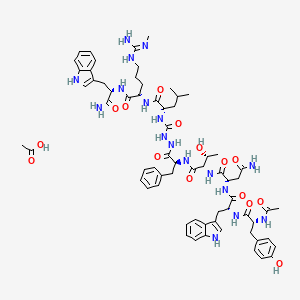

The structure of TAK-683 (Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂) incorporates multiple modifications compared to the native Kp-10 sequence (Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂). researchgate.netnih.gov These changes were rationally designed to improve its pharmacological profile.

Key to the design of TAK-683 was the substitution of specific amino acids to bolster its stability and activity. plos.org

D-Amino Acid Substitution : The incorporation of unnatural D-amino acids, such as D-Tyr at the N-terminus and D-Trp at position 47 (relative to the full kisspeptin (B8261505) sequence), was a critical strategy. acs.orgnih.gov This change makes the peptide less recognizable to proteases, which are stereospecific for L-amino acids, thereby significantly enhancing metabolic stability. The D-Trp47 substitution, in particular, was found to confer not only high metabolic stability but also excellent KISS1R agonistic activity. karger.com

AzaGly Substitution : Native Kp-10 is susceptible to cleavage at the Gly-Leu peptide bond by enzymes like matrix metalloproteinases (MMPs). d-nb.info In TAK-683, glycine (B1666218) at position 51 is replaced with azaGlycine (azaGly), where the α-carbon is replaced by a nitrogen atom. This modification creates a ureido bond that is resistant to proteolytic degradation, effectively improving the peptide's stability while maintaining the necessary structural conformation for receptor activation. acs.orgkarger.com

Omega-Methylation of Arginine : The C-terminal Arg-Phe bond in Kp-10 is another major site of cleavage by trypsin-like proteases. karger.com To counter this, the arginine at position 53 in TAK-683 is modified to Nω-methylarginine (Arg(Me)). This methylation shields the guanidino group from enzymatic attack without losing the positive charge essential for receptor interaction. This substitution not only provided resistance to trypsin cleavage but also resulted in a threefold more potent in vitro agonistic activity compared to Kp-10. karger.com

Modifications at the N-terminus were crucial for enhancing the stability and potency of the resulting analog.

N-terminal Acetylation : TAK-683 features an acetyl group (Ac) capping the N-terminus. mdpi.comresearchgate.net This acetylation neutralizes the N-terminal charge and protects the peptide from degradation by aminopeptidases, further contributing to its improved stability in plasma. mdpi.com

N-terminal Truncation : Research revealed that truncating the parent Kp-10 sequence could enhance stability. mdpi.complos.org TAK-683 is a nonapeptide analog derived from the decapeptide metastin(45-54). Specifically, the initial amino acid of the parent sequence (Asn45) was removed, and the subsequent residue was replaced with D-Tyr. This N-terminal truncation was found to substantially improve both receptor agonistic activity and serum stability, leading to the development of potent nonapeptides like TAK-683. acs.orgnih.gov

The primary goal in designing TAK-683 was to create an analog resistant to the rapid enzymatic degradation that plagues native kisspeptins. researchgate.net The strategies employed were multifaceted and highly effective:

Use of D-amino acids : The incorporation of D-Tyr and D-Trp serves as a fundamental defense against proteases, significantly extending the analog's half-life. acs.orgkarger.com

Omega-methylation of Arginine : The Arg(Me) modification successfully blocks cleavage by trypsin at the C-terminus, a major degradation pathway for Kp-10. karger.com

Peptide Bond Isosteres : The azaGly substitution is a prime example of using a peptide bond isostere to create a non-hydrolyzable link at a known enzymatic cleavage site. karger.com

Together, these modifications transformed a transient endogenous peptide into a robust investigational drug with a significantly improved pharmacokinetic profile. nih.gov

Comparative Analysis of Analog Potency and Stability

The rational design of TAK-683 resulted in a compound with significantly enhanced potency and stability compared to its parent peptide, Kp-10. Subsequent optimization of TAK-683 led to the development of TAK-448, an analog with improved physicochemical properties. mdpi.comresearchgate.net

TAK-683 demonstrates potent full agonistic activity at the KISS1R, with an IC₅₀ value of 170 pM and EC₅₀ values of 0.96 nM for the human receptor and 1.6 nM for the rat receptor. medchemexpress.commedchemexpress.com This high affinity and functional activity are comparable to Kp-10 but are paired with vastly superior metabolic stability. plos.org

The development of TAK-448 from TAK-683 addressed a specific physicochemical issue: the tendency of TAK-683 to form a gel in aqueous solutions at high concentrations. researchgate.net To resolve this, the D-Trp at position 47 was substituted with trans-4-hydroxyproline (Hyp). This single change resulted in TAK-448, which retained superior pharmacological activity and high receptor-binding affinity but had excellent water solubility and did not exhibit gel formation. mdpi.comresearchgate.net

| Compound | Sequence | Potency | Human Half-Life | Key Features |

|---|---|---|---|---|

| Kisspeptin-10 (B1632629) (Kp-10) | Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂ | High | Very Short (~minutes) | Endogenous ligand; rapidly degraded in plasma. karger.com |

| TAK-683 | Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ | IC₅₀: 170 pM EC₅₀: 0.96 nM (human) medchemexpress.com | 1.18 - 17.94 h nih.gov | High stability and potency; D-amino acids, azaGly, and Arg(Me) for resistance to degradation. karger.comresearchgate.net Prone to gel formation at high concentrations. researchgate.net |

| TAK-448 | Ac-D-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ | Comparable to TAK-683 mdpi.com | 1.6 - 2.2 h nih.gov | Optimized from TAK-683; D-Trp replaced with Hyp to improve solubility and prevent gelation while retaining high potency. mdpi.comresearchgate.netnih.gov |

Development of Radiosynthesized TAK-683 Analogs for Imaging Research

The development of radiosynthesized analogs of potent and selective ligands like TAK-683 is a crucial step for non-invasive biomedical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com While specific studies detailing a radiolabeled version of TAK-683 are not prominent in the literature, the principles for its development follow established radiopharmaceutical chemistry practices.

The goal of such research would be to create a tracer to visualize and quantify KISS1R distribution in the body, study receptor occupancy by therapeutic drugs, and investigate the role of the kisspeptin system in various physiological and pathological states in vivo. nih.gov

The process would involve labeling a TAK-683 precursor with a suitable radionuclide. For PET imaging, common choices include short-lived positron emitters like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). mdpi.com For peptides, chelator-based labeling with metallic radionuclides like gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu) is also a common and effective strategy. mdpi.com

A successful radiotracer based on the TAK-683 scaffold would need to meet several key criteria: nih.gov

Retain high affinity and selectivity for the KISS1R after radiolabeling.

Exhibit a favorable pharmacokinetic profile, including appropriate uptake in target tissues and clearance from non-target tissues to ensure a good signal-to-noise ratio.

The radiosynthesis must be efficient, rapid, and produce a final product with high purity and specific activity.

Such an imaging agent would be invaluable for both preclinical research in animal models and potential clinical applications in humans, advancing the understanding of KISS1R biology and the development of related therapeutics.

DOTA-conjugation for radiolabeling

The development of peptide-based diagnostics often involves conjugation with a chelator to allow for stable binding of a radionuclide for imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.comresearchgate.net The most common chelator for this purpose is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). researchgate.netiaea.org DOTA can securely encapsulate various radiometals, including Gallium-68 (⁶⁸Ga), which is a positron emitter with a convenient half-life for PET imaging. nih.govmdpi.com

In the context of TAK-683, its potential as a tumor-targeting agent for cancers expressing KISS1R prompted its modification for PET imaging. Researchers have synthesized a DOTA-conjugated version of TAK-683, identified as JC01094. snmjournals.org The synthesis involved attaching the DOTA chelator to the N-terminus of the TAK-683 peptide sequence. snmjournals.org This DOTA-conjugated analog was then successfully radiolabeled with ⁶⁸Ga. snmjournals.org

The radiolabeling of JC01094 with ⁶⁸Ga was achieved with a decay-corrected radiochemical yield of 28% and a radiochemical purity of ≥ 95%. snmjournals.org This process demonstrates the feasibility of adapting the potent KISS1R agonist TAK-683 into a radiopharmaceutical for potential diagnostic applications. snmjournals.org The development of such radiolabeled analogs is crucial for non-invasively visualizing KISS1R-expressing tissues and tumors in vivo. nih.govsnmjournals.org

Evaluation of binding affinity and tumor uptake in preclinical models

Following the successful DOTA-conjugation and radiolabeling of TAK-683, the resulting compound, [⁶⁸Ga]Ga-JC01094, underwent preclinical evaluation to assess its biological properties. snmjournals.org Key parameters of interest were its binding affinity for the KISS1R and its ability to accumulate in tumors in animal models. snmjournals.org

Binding Affinity: Competitive binding assays are used to determine the affinity of a new compound for its receptor by measuring its ability to displace a known radioligand. nih.govmdpi.com The binding affinity of the non-radioactive gallium-complexed version, Ga-JC01094, was determined to be in the nanomolar range. snmjournals.org This indicates that the conjugation of DOTA and complexation with gallium did not abrogate the peptide's ability to bind effectively to the KISS1R. snmjournals.org

Table 1: Binding Affinity of Ga-JC01094 (DOTA-conjugated TAK-683)

| Compound | Inhibition Constant (Ki) (nM) |

|---|---|

| Ga-JC01094 | 1.56 ± 0.71 |

Data sourced from a study on KISS1R-targeted peptides. snmjournals.org

Tumor Uptake in Preclinical Models: PET imaging and ex vivo biodistribution studies were conducted in mice bearing HEK293T tumor xenografts engineered to express KISS1R. snmjournals.org These studies are essential to determine if the radiolabeled peptide can effectively target and accumulate in tumor tissue, providing a clear signal for imaging. snmjournals.org [⁶⁸Ga]Ga-JC01094 demonstrated excellent tumor uptake and high tumor-to-normal organ uptake ratios. snmjournals.org

The tumor uptake was significantly high, and the compound was cleared primarily through the renal pathway. snmjournals.org The high ratio of tumor-to-muscle uptake is a critical characteristic for a successful imaging agent, as it allows for clear delineation of the tumor from surrounding background tissue. snmjournals.org

Table 2: Preclinical Tumor Uptake of [⁶⁸Ga]Ga-JC01094

| Parameter | Value |

|---|---|

| Tumor Uptake (%IA/g) | 24.6 ± 0.61 |

| Tumor-to-Muscle Uptake Ratio | 310 ± 9.85 |

| Kidney Uptake (%IA/g) | 4.69 ± 0.15 |

Values obtained from PET imaging in HEK293T::KISS1R tumor xenografts. snmjournals.org %IA/g = percentage of injected activity per gram of tissue.

These preclinical results highlight that DOTA-conjugated TAK-683, specifically [⁶⁸Ga]Ga-JC01094, is a promising PET tracer for detecting KISS1R-expressing cancers. snmjournals.org The findings also suggest that such DOTA-conjugated derivatives of TAK-683 are strong candidates for further development, potentially for therapeutic applications by switching the radionuclide to a particle-emitting isotope. snmjournals.org

Table of Mentioned Compounds

| Compound Name |

|---|

| TAK-683 (acetate) |

| TAK-448 |

| JC01094 |

| [⁶⁸Ga]Ga-JC01094 |

| Ga-JC01094 |

| KISS1-305 |

| Kisspeptin-10 (KP-10) |

| Gonadotropin-releasing hormone (GnRH) |

| Metastin |

| trans-4-hydroxyproline (Hyp) |

Preclinical Pharmacodynamics and Biological Effects of Tak 683 Acetate in Animal Models

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the primary regulator of reproductive function, controlled by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govyoutube.comwikipedia.org Kisspeptin (B8261505) is a key upstream regulator of GnRH neurons and, consequently, the entire HPG axis. nih.govfrontiersin.org TAK-683, as a kisspeptin analog, directly influences this axis by modulating the secretion of GnRH and subsequent pituitary gonadotropins. medchemexpress.comsciprofiles.com

TAK-683 exerts complex, time-dependent effects on the synthesis and release of GnRH in animal models.

While a single bolus injection of TAK-683 potently stimulates GnRH release into the pituitary portal circulation, continuous exposure to the compound leads to a paradoxical suppression of pulsatile GnRH secretion. sciprofiles.com In a study using castrated male goats, chronic subcutaneous administration of TAK-683 for five to six days resulted in a severe suppression of GnRH pulses. sciprofiles.com This inhibitory effect on the pulsatile release mechanism is a key aspect of its pharmacodynamic profile under continuous exposure. sciprofiles.com

The GnRH pulse generator, located in the hypothalamus, is responsible for the periodic release of GnRH. nih.gov Its activity can be monitored by measuring characteristic increases in multiple-unit activity (MUA volleys). nih.govkarger.com Preclinical studies in ovariectomized goats have provided critical insights into the action of TAK-683 on this central mechanism. nih.govkarger.com Research demonstrated that while chronic administration of TAK-683 markedly suppressed pulsatile Luteinizing Hormone (LH) secretion, the underlying activity of the GnRH pulse generator remained intact. nih.govkarger.com The frequency, duration, and amplitude of MUA volleys were completely unaffected by the continuous presence of the kisspeptin analog. karger.com This indicates that TAK-683's suppressive action on the HPG axis likely occurs at a point downstream from the GnRH pulse generator itself, possibly at the level of the GnRH neuron terminals or the pituitary gonadotrophs, uncoupling the central pulse generation from the peripheral hormone release. nih.govkarger.com

| Parameter | Vehicle (Control) | TAK-683 | Significance |

|---|---|---|---|

| MUA Volley Interval (min) | 31.1 ± 2.4 | 30.3 ± 2.0 | Not Significant |

| MUA Volley Duration (min) | 8.1 ± 0.8 | 8.6 ± 0.6 | Not Significant |

| MUA Volley Amplitude (spikes/sec) | 20.8 ± 2.2 | 21.4 ± 1.8 | Not Significant |

Table 1. Effects of chronic TAK-683 administration on GnRH pulse generator activity (MUA volleys) in ovariectomized goats. Data are presented as mean ± SEM. This table summarizes findings indicating that TAK-683 does not alter the fundamental activity of the GnRH pulse generator despite suppressing LH secretion. karger.com

The modulation of GnRH secretion by TAK-683 directly impacts the release of gonadotropins, particularly Luteinizing Hormone (LH), from the anterior pituitary gland.

The effect of TAK-683 on LH secretion is dichotomous and highly dependent on the mode of administration.

Acute Stimulation: A single bolus injection of TAK-683 acts as a potent secretagogue, stimulating a rapid and dose-dependent increase in LH secretion in various animal models, including rats and goats. sciprofiles.comnih.govnih.gov This stimulatory effect is a direct consequence of the induced release of GnRH from the hypothalamus. sciprofiles.comnih.gov In ovary-intact female goats, a single administration can be sufficient to induce a surge-like release of LH, similar to the natural preovulatory surge, which can lead to ovulation. nih.govnih.gov

Chronic Suppression: In contrast to its acute effects, continuous or chronic administration of TAK-683 leads to a profound and sustained suppression of pulsatile LH secretion. nih.govnih.govresearchgate.net This effect has been observed in male rats as well as in castrated and ovariectomized goats. nih.govnih.govresearchgate.net Studies have shown that after several days of continuous exposure, the frequency and mean concentration of LH pulses are remarkably suppressed. researchgate.net This suppression of LH is the basis for the reduction in testosterone (B1683101) levels observed in male animals, highlighting its potential for inducing a state of medical castration. medchemexpress.comnih.gov Despite the suppression of pulsatile LH release, the pituitary's responsiveness to exogenous GnRH remains largely intact, further supporting the hypothesis that the primary site of chronic suppression is upstream of the pituitary gonadotrophs. nih.govkarger.com

| Animal Model | Administration Mode | Observed Effect on LH Secretion | Reference |

|---|---|---|---|

| Castrated/Ovariectomized Goats | Single Bolus Injection | Dose-dependent stimulation | sciprofiles.comnih.gov |

| Ovary-Intact Goats | Single Bolus Injection | Induction of LH surge | nih.gov |

| Male Rats | Continuous Exposure | Strong suppression of pulsatile release | nih.gov |

| Castrated/Ovariectomized Goats | Chronic Administration | Profound suppression of pulsatile release | nih.govresearchgate.net |

Table 2. Summary of the effects of TAK-683 on Luteinizing Hormone (LH) secretion in different preclinical models and administration paradigms.

Effects on Luteinizing Hormone (LH) secretion

Steroid Hormone Level Modulation

A primary and significant pharmacodynamic effect of TAK-683 in male animal models is the potent and sustained reduction of plasma testosterone. nih.govmedchemexpress.com While an initial, transient increase in testosterone may be observed following the first administration, corresponding to the initial LH spike, continuous delivery leads to a rapid and profound decline in testosterone to castration levels. nih.gov

In male rats, continuous subcutaneous administration of TAK-683 resulted in an abrupt reduction of plasma testosterone, reaching castrate levels within 3 to 7 days. nih.gov This profound testosterone-lowering effect was maintained throughout a 4-week dosing period. nih.gov This rapid and sustained suppression of testosterone highlights the potential of KISS1R agonists, when administered continuously, to function as a medical castration agent. nih.govmedchemexpress.com

Effects on estradiol (B170435) concentration

Preclinical studies in animal models indicate that TAK-683, a kisspeptin analog, influences the hypothalamic-pituitary-gonadal (HPG) axis, which centrally regulates estradiol production. While direct measurements of estradiol concentrations in female animal models following TAK-683 administration are not extensively detailed in the available research, the compound's mechanism of action through the stimulation and subsequent desensitization of KISS1R on GnRH neurons implies a significant downstream effect on gonadal steroidogenesis, including estradiol synthesis. The pulsatile release of gonadotropin-releasing hormone (GnRH) governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn stimulate the ovaries to produce estradiol. By modulating the initial stimulation and long-term suppression of this axis, TAK-683 indirectly influences estradiol levels. The primary focus of many preclinical studies with TAK-683 in male animals has been on testosterone suppression, which further supports its potent effects on the HPG axis. nih.gov

Impact on Reproductive Organ Physiology in Animal Models

Reduction of genital organ weights

Chronic administration of TAK-683 has been demonstrated to significantly reduce the weight of genital organs in male animal models. This effect is a direct consequence of the suppression of the HPG axis, leading to decreased levels of circulating gonadotropins and subsequent gonadal steroid hormones, which are essential for maintaining the size and function of reproductive tissues. In studies conducted on adult male rats, daily subcutaneous injections of TAK-683 led to a reduction in genital organ weights after a period of 7 days. nih.gov This reduction is a key indicator of the compound's potent anti-gonadotropic activity when administered chronically.

Effects on prostate and seminal vesicle weights

Specific investigations into the effects of TAK-683 on androgen-dependent tissues have revealed significant reductions in the weights of the prostate and seminal vesicles in male rats. nih.gov Continuous subcutaneous administration of TAK-683 resulted in a profound decrease in plasma testosterone to castrate levels, which was directly correlated with a reduction in the weights of these accessory sex glands. nih.gov These findings highlight the potential of TAK-683 to induce a state of chemical castration through its action on the HPG axis.

Table 1: Effect of Continuous Subcutaneous Administration of TAK-683 on Prostate and Seminal Vesicle Weights in Male Rats

| Treatment Group | Prostate Weight (g) | Seminal Vesicle Weight (g) |

| Vehicle Control | 0.85 ± 0.04 | 1.21 ± 0.07 |

| TAK-683 | 0.23 ± 0.01 | 0.18 ± 0.01 |

| Leuprolide | 0.25 ± 0.01 | 0.20 ± 0.01 |

| Castrated | 0.22 ± 0.01 | 0.17 ± 0.01 |

*Data adapted from Matsui et al., 2014. Values are presented as mean ± S.E.M. p < 0.05 compared to vehicle control.

Influence on follicular development and ovulation

In female animal models, TAK-683 has been shown to influence key aspects of reproductive physiology, including follicular development and ovulation. As a potent KISS1R agonist, acute administration of TAK-683 can stimulate the release of GnRH and subsequently induce a surge of LH, which is the primary trigger for ovulation. This has been observed in studies on goats. However, the influence on the entire process of follicular development, which is a complex interplay of hormones including FSH and estradiol, is less characterized. The initial agonistic effect of TAK-683 can promote the final stages of follicular maturation leading to ovulation, but chronic administration, leading to desensitization of the HPG axis, would be expected to suppress follicular growth and inhibit ovulation altogether.

Mechanisms of Action within the HPG Axis in Animal Models

KISS1R desensitization (e.g., receptor internalization, G protein uncoupling, altered downstream signaling, ubiquitination)

The paradoxical suppressive effects of continuous TAK-683 administration on the HPG axis are attributed to the desensitization of the Kisspeptin 1 receptor (KISS1R) on GnRH neurons. karger.com This process involves several key molecular mechanisms that lead to a diminished response to the persistent stimulation by the agonist.

Initially, upon binding of TAK-683, KISS1R, a G protein-coupled receptor (GPCR), activates the Gαq/11 signaling pathway, leading to the stimulation of phospholipase C and subsequent downstream signaling cascades that result in GnRH release. karger.commdpi.com However, prolonged exposure to the agonist initiates a series of events to attenuate this signaling.

One of the primary mechanisms of desensitization is receptor internalization . Following sustained agonist binding, KISS1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. karger.com The β-arrestin binding sterically hinders the coupling of the receptor to G proteins, a process known as G protein uncoupling , thereby dampening the downstream signaling cascade. karger.com

Furthermore, the recruitment of β-arrestins facilitates the internalization of KISS1R from the cell surface into intracellular compartments via clathrin-coated pits. karger.com This removal of receptors from the plasma membrane reduces the number of available receptors to bind to the agonist, further contributing to the desensitized state. Once internalized, the receptors can be either dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation through processes like ubiquitination , leading to a long-term down-regulation of receptor numbers. karger.comnih.gov This dynamic process of desensitization, internalization, and degradation ultimately leads to a state of tachyphylaxis, where the GnRH neurons become refractory to further stimulation by TAK-683, resulting in the suppression of the entire HPG axis. karger.com

Hypothalamic GnRH release suppression as the primary mechanism over pituitary desensitization

Preclinical studies in animal models indicate that the primary mechanism of action for TAK-683 involves the suppression of gonadotropin-releasing hormone (GnRH) at the hypothalamic level, rather than desensitization of the pituitary gland. nih.govkarger.com Continuous activation of the kisspeptin receptor by agonists like TAK-683 leads to a reduction in pulsatile luteinizing hormone (LH) secretion. nih.gov

Effects on pituitary gene and protein expression (e.g., Fshb/Lhb mRNA)

The suppression of hypothalamic GnRH release by TAK-683 has direct downstream consequences on the pituitary gland, leading to reduced expression of gonadotropin subunit genes. By inhibiting GnRH, TAK-683 leads to a decrease in plasma levels of both LH and FSH. medchemexpress.com These hormones are composed of a common alpha subunit and specific beta subunits (FSHβ and LHβ), the expression of which is encoded by the Fshb and Lhb genes, respectively. nih.govnih.gov The synthesis and release of LH and FSH are regulated by GnRH. nih.govnih.gov Therefore, the significant reduction in circulating LH and FSH observed following TAK-683 administration strongly implies a suppressive effect on the transcription of Fshb and Lhb mRNA in the pituitary gonadotropes. nih.govmedchemexpress.com

Preclinical Efficacy in Hormone-Dependent Cancer Models

Prostate Cancer Research Models (e.g., JDCaP xenograft model)

The preclinical efficacy of TAK-683 has been evaluated in hormone-dependent prostate cancer models, notably the JDCaP xenograft rat model. nih.govnih.gov The JDCaP model is an androgen-dependent prostate cancer model used to assess the therapeutic potential of new agents. nih.gov In these studies, sustained-release formulations of TAK-683 were investigated to determine their therapeutic advantages. nih.gov The use of xenograft models, where human cancer cells are grown in immunodeficient mice, is a standard preclinical step to evaluate a drug's effect on tumor growth and biomarkers in a living system. nih.govsemanticscholar.org

Prostate Specific Antigen (PSA) reduction

In the JDCaP xenograft model, treatment with TAK-683 resulted in a significant reduction of plasma prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.govnih.gov Studies using a sustained-release, one-month depot formulation of TAK-683, known as TAK-683-SR(1M), demonstrated better PSA control compared to the established GnRH agonist leuprolide acetate. nih.gov In a longer-term evaluation in a prostate cancer rat model, TAK-683 administration led to the reduction of serum PSA concentrations to below the limit of detection (0.5 ng/ml) in all treated rats by day 14. medchemexpress.com

Comparative efficacy against established preclinical treatments (e.g., GnRH agonist leuprolide)

Preclinical studies have directly compared the efficacy of TAK-683 with the GnRH agonist analogue leuprolide. nih.gov Continuous subcutaneous administration of TAK-683 induced an abrupt reduction of plasma testosterone to castrate levels within 3-7 days, a response that was both more rapid and more profound than that induced by leuprolide treatment. nih.gov Similarly, one-month sustained-release depots of TAK-683 demonstrated better testosterone control than the one-month sustained-release formulation of leuprolide acetate. nih.gov In the JDCaP xenograft model, these TAK-683 depots also showed superior PSA control compared to the leuprolide depot, although eventual PSA recurrence was observed in all treatment groups. nih.gov

| Feature | TAK-683 | Leuprolide (GnRH Agonist) | Source |

| Onset of Testosterone Suppression | More rapid (castrate levels within 3-7 days) | Slower | nih.gov |

| Depth of Testosterone Suppression | More profound | Less profound | nih.gov |

| PSA Control (JDCaP Model) | Better | Standard | nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

The relationship between the pharmacokinetic (PK) profile of TAK-683 and its pharmacodynamic (PD) effects has been established in preclinical models. nih.gov PK/PD modeling is a critical tool for understanding the link between drug exposure and its therapeutic effect. nih.govmdpi.commdpi.com For TAK-683, studies utilizing a one-month sustained-release depot formulation, TAK-683-SR(1M), were conducted in male rats. nih.gov

These investigations showed that the depot formulation maintained stable plasma concentrations of the active form of TAK-683 for at least four weeks. nih.gov This desirable PK profile was directly correlated with favorable PD responses, namely the rapid and profound suppression of plasma testosterone levels. nih.gov The suppressive effects were maintained in a dose-dependent manner before testosterone levels began to recover as the drug cleared from circulation. nih.gov This demonstrates a clear PK/PD relationship where sustained plasma concentrations of TAK-683 lead to a durable suppression of testosterone, which is the desired therapeutic effect for treating androgen-dependent conditions like prostate cancer. nih.gov

Sustained testosterone suppression

Preclinical studies in animal models have demonstrated that continuous administration of TAK-683, a kisspeptin analogue, leads to a profound and sustained suppression of testosterone levels. medchemexpress.comepa.gov In male rats, the administration of TAK-683 initially induces a transient increase in plasma luteinizing hormone (LH) and testosterone. medchemexpress.com However, with continued exposure, a significant reduction in these hormone levels is observed. medchemexpress.com

Continuous subcutaneous administration of TAK-683 at doses of 30 pmol/h and higher (approximately 2.1 nmol/kg/day) resulted in a rapid decrease in plasma testosterone to castration levels within 3 to 7 days in male rats. epa.gov This profound testosterone-lowering effect was maintained throughout a 4-week dosing period. epa.gov The sustained suppression of testosterone is associated with a reduction in the weights of androgen-dependent organs, such as the prostate and seminal vesicles, to levels comparable to those in castrated animals. epa.gov

Further long-term evaluation in a rat model of androgen-dependent prostate cancer showed that daily subcutaneous injections of TAK-683 (2.1-21 nmol/kg/day) for 12 weeks led to a significant reduction in serum prostate-specific antigen (PSA) concentrations. nih.gov By day 14 of treatment, PSA levels were reduced to below the limit of detection (0.5 ng/ml) in all treated rats, indicating a potent suppression of tumor activity secondary to testosterone deprivation. nih.gov The mechanism underlying this sustained suppression is believed to involve the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus due to the continuous stimulation of KISS1R by TAK-683. nih.gov

| Parameter | Observation | Timeframe | Reference |

|---|---|---|---|

| Plasma Testosterone | Initial transient increase, followed by abrupt reduction to castrate levels | 3-7 days | epa.gov |

| Prostate Weight | Reduced to castrate levels | 4 weeks | epa.gov |

| Seminal Vesicle Weight | Reduced to castrate levels | 4 weeks | epa.gov |

| Plasma PSA (in JDCaP model) | Reduced to below detection limit | 14 days | nih.gov |

Evaluation of depot formulations for sustained release

To improve the clinical utility of TAK-683, a one-month sustained-release depot formulation, designated as TAK-683-SR(1M), has been developed and evaluated in preclinical models. nih.gov This formulation is designed to provide continuous exposure to the compound, thereby maintaining the sustained testosterone suppression observed with continuous subcutaneous infusions. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) studies in male rats demonstrated that a single administration of TAK-683-SR(1M) maintained plasma concentrations of the active form of TAK-683 for at least 4 weeks. nih.gov This sustained release profile was accompanied by a rapid and profound suppression of plasma testosterone levels. nih.gov The suppressive effects were dose-dependent and were maintained before testosterone levels began to recover towards the end of the dosing interval. nih.gov

In a JDCaP xenograft rat model of androgen-dependent prostate cancer, TAK-683-SR(1M) demonstrated effective control of plasma PSA levels. nih.gov These findings indicate that a one-month depot formulation of TAK-683 can achieve the desired pharmacodynamic effect of sustained testosterone suppression, offering a more convenient administration schedule for potential therapeutic applications. nih.gov

| Parameter | Finding | Duration | Reference |

|---|---|---|---|

| Plasma TAK-683 Levels | Maintained for at least 4 weeks | 4 weeks | nih.gov |

| Plasma Testosterone Suppression | Rapid and profound suppression | Maintained in a dose-dependent manner | nih.gov |

| PSA Control (JDCaP model) | Effective control of plasma PSA | Study duration | nih.gov |

Research Methodologies and Animal Models Employed in Tak 683 Acetate Studies

In Vitro Experimental Systems

In vitro methodologies are fundamental for determining the direct interaction of TAK-683 with its target receptor and quantifying its functional potency. These systems provide a controlled environment to study specific biological processes without the complexities of a whole organism.

Cell culture models

Engineered cell lines are a primary tool for evaluating the activity of TAK-683. A commonly used model is Chinese Hamster Ovary (CHO) cells that have been genetically modified to express the target receptor for kisspeptin (B8261505), KISS1R. medchemexpress.com Specifically, rat KISS1R-expressing CHO cells are frequently employed. medchemexpress.commedchemexpress.com These cells provide a robust and reproducible system to study the specific effects mediated by the interaction of TAK-683 with the rat KISS1R. While studies on native gonadotropin-releasing hormone (GnRH) neurons are critical for understanding the physiological context, much of the initial characterization of TAK-683's direct receptor activity is performed in these recombinant cell lines. nih.govresearchgate.net

Receptor binding assays

Receptor binding assays are utilized to determine the affinity of TAK-683 for the KISS1R. nih.gov These assays typically measure the ability of TAK-683 to displace a radiolabeled ligand from the receptor. The results of these experiments demonstrate that TAK-683 has a high binding affinity for the rat KISS1R. nih.gov This strong interaction is a prerequisite for its potent biological activity.

Calcium mobilization assays

Calcium mobilization assays are functional assays used to measure the cellular response following the binding of TAK-683 to its receptor. The KISS1R is a G protein-coupled receptor that, upon activation, triggers an intracellular signaling cascade leading to the release of calcium (Ca²⁺) from internal stores. medchemexpress.com By measuring this increase in intracellular calcium, researchers can quantify the agonistic activity of the compound. Studies in rat KISS1R-expressing CHO cells have confirmed that TAK-683 is a potent, full agonist, effectively activating the receptor and inducing a robust calcium response. medchemexpress.commedchemexpress.com

| Assay Type | Cell Model | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Receptor Binding Assay | Rat KISS1R-expressing CHO cells | IC₅₀ | 150-180 pM | medchemexpress.com |

| Calcium Mobilization Assay | Rat KISS1R-expressing CHO cells | EC₅₀ | 180 pM (159–203 pM 95% CI) | medchemexpress.commedchemexpress.com |

| Agonistic Activity | Human KISS1R | EC₅₀ | 0.96 nM | medchemexpress.com |

| Agonistic Activity | Rat KISS1R | EC₅₀ | 1.6 nM | medchemexpress.com |

In Vivo Preclinical Animal Models

Preclinical studies in animal models are essential for understanding the physiological and potential therapeutic effects of TAK-683 in a complex biological system. These models allow researchers to investigate its impact on hormonal regulation and disease states.

Rodent models

Rats are extensively used to study the in vivo effects of TAK-683. nih.govnih.govnih.gov In male rats, acute administration initially stimulates an increase in plasma luteinizing hormone (LH) and testosterone (B1683101) levels. medchemexpress.comnih.gov However, continuous or chronic administration leads to a profound and sustained suppression of these hormones to castrate levels. nih.govnih.gov This paradoxical effect is attributed to the depletion of GnRH in the hypothalamus. medchemexpress.comnih.gov

A specific and significant rodent model used in TAK-683 research is the JDCaP xenograft rat model. nih.govnih.gov This is an androgen-dependent prostate cancer model where human prostate cancer cells are implanted in rats. In this model, TAK-683 has been shown to reduce serum concentrations of prostate-specific antigen (PSA), a key biomarker for prostate cancer, demonstrating its potential for suppressing hormone-related diseases. medchemexpress.commedchemexpress.comnih.govnih.gov

| Rodent Model | Key Finding | Reference |

|---|---|---|

| Male Rats | Chronic administration leads to profound suppression of plasma LH and testosterone. | nih.govnih.gov |

| Male Rats | Continuous exposure depletes hypothalamic GnRH. | medchemexpress.comnih.gov |

| JDCaP Xenograft Rat Model | Reduced serum concentrations of prostate-specific antigen (PSA). | medchemexpress.comnih.govnih.gov |

| Male Rats | Long-term administration reduces the weights of the prostate and seminal vesicles to castrate levels. | nih.gov |

Ruminant models

Goats have been a valuable ruminant model for elucidating the effects of TAK-683 on the reproductive axis. nih.govresearchgate.net Studies in castrated male and ovariectomized female goats have shown that a single injection of TAK-683 stimulates a dose-dependent secretion of LH. sciprofiles.com This effect is mediated by the stimulation of hypothalamic GnRH release, as demonstrated by direct portal blood sampling. sciprofiles.com

In contrast to the stimulatory effect of a single bolus, chronic administration of TAK-683 in goats profoundly suppresses pulsatile GnRH and LH secretion. nih.govsciprofiles.comnih.gov Research in cycling female (Shiba) goats has revealed that the response to TAK-683 is dependent on the stage of the estrous cycle. researchgate.netnih.govoup.com For instance, the compound can induce a surge-like release of LH during the follicular and early luteal phases but has a reduced stimulatory effect in the mid-luteal phase. nih.govresearchgate.net While sheep are also used in reproductive research, including studies with other kisspeptin analogs, goats are the more prominently featured ruminant model in the available literature for TAK-683. nih.gov

| Goat Model | Key Finding | Reference |

|---|---|---|

| Castrated Male & Ovariectomized Female | A single bolus injection stimulates dose-dependent LH secretion by inducing hypothalamic GnRH release. | sciprofiles.com |

| Castrated Male & Ovariectomized Female | Chronic administration causes severe suppression of pulsatile GnRH and LH secretion. | nih.govsciprofiles.comnih.gov |

| Cycling Female (Follicular Phase) | Induces a surge-like release of LH, leading to ovulation. | nih.govnih.gov |

| Cycling Female (Luteal Phase) | Response to TAK-683 is dependent on the stage; stimulatory effects are reduced in the mid-luteal phase compared to the early luteal phase. | researchgate.netoup.com |

Future Directions and Unanswered Research Questions for Tak 683 Acetate

Further Elucidation of Physiological Mechanisms

Future research should aim to further unravel the precise physiological mechanisms through which TAK-683 exerts its effects. Continuous administration of TAK-683 has been shown to suppress pulsatile gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion. aacrjournals.org One proposed mechanism is the depletion of GnRH within the hypothalamus. medchemexpress.comnih.gov However, studies in ovariectomized goats have revealed that while chronic TAK-683 administration abolishes pulsatile LH secretion, it does not prevent an estradiol-induced LH surge. oup.comoup.com This suggests that TAK-683 has differential effects on the mechanisms governing pulsatile and surge modes of GnRH/LH secretion. oup.comclinicaltrials.gov

Further investigation is needed to clarify how TAK-683 distinctly modulates these two pathways. It is hypothesized that peripherally administered TAK-683 may primarily desensitize KISS1R located outside the blood-brain barrier, which are involved in pulsatile GnRH secretion, while the mechanisms for the GnRH surge, potentially located within the blood-brain barrier, remain unaffected. Another possibility is that estradiol (B170435) infusion triggers a surge in GnRH synthesis that can replenish stores depleted by the continuous KISS1R stimulation from TAK-683. oup.com

Detailed Investigation of Specific KISS1R Desensitization Mechanisms

A critical area for future research is the detailed investigation of the mechanisms underlying KISS1R desensitization following chronic exposure to TAK-683. Continuous administration of kisspeptin (B8261505) agonists, including TAK-683, leads to a suppression of the HPG axis, which is attributed to the desensitization of KISS1R on GnRH neurons. aacrjournals.orgnih.gov This is analogous to the desensitization of the pituitary to GnRH following chronic GnRH agonist administration. aacrjournals.org

Studies suggest that the suppressive action of continuous TAK-683 on LH secretion occurs downstream of the GnRH pulse generator. While the pulsatile electrical activity (MUA volleys) associated with the GnRH pulse generator continues in goats treated with TAK-683, LH secretion is not stimulated. fda.gov This indicates that the GnRH neurons may become insensitive to the endogenous kisspeptin pulses. fda.gov The specific molecular events, such as receptor internalization, uncoupling from G proteins, or alterations in downstream signaling pathways that lead to this desensitization, warrant a more detailed examination. fda.gov Understanding these specifics could inform the development of more refined therapeutic strategies.

Long-term Effects and Reversibility in Preclinical Models

The long-term effects and the reversibility of TAK-683 administration are crucial for its potential therapeutic applications. Preclinical studies in rats have demonstrated that chronic administration of TAK-683 over 4, and up to 12 weeks, leads to sustained suppression of testosterone (B1683101) and a reduction in prostate-specific antigen (PSA) levels in prostate cancer models. medchemexpress.comgeoq.info

| Preclinical Model | Duration of TAK-683 Administration | Key Findings | Citations |

| Male Rats | 7 days | Initial increase in LH and testosterone, followed by a reduction in hormone levels and genital organ weights. | medchemexpress.com |

| Male Rats | 4 weeks | Suppression of reproductive functions. | medchemexpress.com |

| Rat Prostate Cancer Model | 12 weeks | Sustained testosterone suppression; PSA concentrations reduced to below the limit of detection by day 14. | medchemexpress.comgeoq.info |

| Male Rats (JDCaP xenograft) | 1 month (depot formulation) | Maintained plasma levels for at least 4 weeks, with profound and dose-dependent testosterone suppression. Showed better PSA control than TAP-144-SR(1M). | nih.gov |

Future long-term studies in various preclinical models are necessary to fully characterize the sustained efficacy and to monitor for any potential unforeseen effects. Furthermore, while some effects have been shown to be reversible, more comprehensive investigations into the complete reversibility of its physiological impacts, such as on testicular weight and spermatogenesis, are needed. medchemexpress.com

Comparative Research with Other Kisspeptin System Modulators

Comparative studies between TAK-683 and other kisspeptin system modulators are essential for understanding its unique properties and potential advantages. TAK-683 has been compared with another investigational kisspeptin analog, TAK-448, and the GnRH analogue leuprolide. nih.govmdpi.com Research has indicated that TAK-448 was developed as an optimized version of TAK-683. mdpi.com Both are nonapeptides with high receptor-binding affinity and full agonistic activity at the rat KISS1R. mdpi.com One-month depot formulations of both TAK-683 and TAK-448 have shown better testosterone and PSA control in a rat prostate cancer model compared to a leuprolide depot (TAP-144-SR(1M)). nih.gov

| Compound | Class | Key Comparative Finding | Citations |

| TAK-683 | Kisspeptin Agonist | Showed better PSA control in a rat xenograft model compared to TAP-144-SR(1M). | nih.gov |

| TAK-448 | Kisspeptin Agonist | An optimized version of TAK-683; also demonstrated better PSA control than TAP-144-SR(1M). | nih.govmdpi.com |

| KISS1-305 | Kisspeptin Agonist | A metabolically stable agonist analog that, along with TAK-448, was shown to suppress HPG function in male rats. | oup.com |

| Leuprolide | GnRH Analogue | Used as a comparator in preclinical studies; TAK-683 and TAK-448 depot formulations showed better testosterone control. | nih.govmdpi.com |

Further head-to-head comparative studies with a broader range of kisspeptin agonists and antagonists, as well as with other hormonal therapies, will be valuable. These studies should focus on differences in potency, receptor binding kinetics, desensitization profiles, and in vivo efficacy across different preclinical models.

Exploration of Synergy with Other Research Compounds

A significant area for future investigation is the potential for synergistic effects when TAK-683 is combined with other research compounds. The current body of research on TAK-683 has primarily focused on its use as a monotherapy. frontiersin.orgmedchemexpress.comnih.govgeoq.info The exploration of combination therapies, a common and effective strategy in oncology, remains a largely untapped area for TAK-683 research. frontiersin.org Future preclinical studies should be designed to investigate whether combining TAK-683 with other classes of therapeutic agents could lead to enhanced efficacy. For instance, combining TAK-683 with chemotherapy agents, targeted therapies, or immunotherapies could be explored in relevant cancer models. The rationale for such combinations would be to target cancer growth and survival through multiple, complementary pathways. fda.gov

Application in Novel Preclinical Disease Models beyond Prostate Cancer

The therapeutic potential of TAK-683 may extend beyond prostate cancer. The KiSS-1 gene, which encodes the precursor to kisspeptins, was originally identified as a metastasis suppressor gene in preclinical models of human melanoma and breast cancer. nih.gov This foundational finding suggests that a potent KISS1R agonist like TAK-683 could have anti-metastatic effects in other cancers where the KISS1R is expressed. Future preclinical research should therefore explore the efficacy of TAK-683 in a wider range of cancer models, including but not limited to:

Melanoma

Breast cancer

Ovarian cancer google.com

Cervical cancer google.com

Lung cancer google.com

Glioblastoma google.com

Neuroblastoma google.com

Investigating the anti-proliferative and anti-metastatic effects of TAK-683 in these contexts could significantly broaden its potential clinical utility.

Development of radiopharmaceuticals for cancer imaging and therapy

The development of radiolabeled versions of kisspeptin analogs for cancer imaging and therapy represents a promising frontier. researchgate.net The concept of "theranostics," where a molecule is used for both diagnosis and targeted radionuclide therapy, is a rapidly growing field in oncology. google.com There is precedent for radiolabeling peptides that target the GnRH receptor for the imaging and therapy of cancers like breast and prostate cancer. google.com Given that TAK-683 is a peptide analog that targets the KISS1R, developing a radiolabeled version of TAK-683 could enable its use as a PET imaging agent to detect KISS1R-expressing tumors and as a targeted radiopharmaceutical to deliver cytotoxic radiation directly to these cancer cells. researchgate.net Research into the feasibility of radiolabeling TAK-683 with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) isotopes is a logical and exciting next step. researchgate.net

Advanced Structure-Activity Relationship Studies for Next-Generation Analogs

The development of TAK-683 (acetate) marked a significant advancement in the creation of potent and metabolically stable KISS1 receptor (KISS1R) agonists. However, the journey of discovery did not end with this compound. Subsequent research has focused on advanced structure-activity relationship (SAR) studies to refine its properties, leading to the development of next-generation analogs with enhanced characteristics. These studies provide critical insights into the molecular requirements for optimal KISS1R agonism and address liabilities of the parent compound.

A primary driver for developing a next-generation analog of TAK-683 was a significant physicochemical issue: its propensity for gel formation at concentrations of 20 mg/mL. acs.orgnih.gov This property presented a considerable challenge for its potential formulation and clinical development. To overcome this limitation, researchers initiated advanced SAR studies focused on modifying the structure of TAK-683, which is chemically defined as Ac-d-Tyr-d-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂. acs.orgnih.gov

The optimization efforts centered on the substitution of the d-tryptophan (B555880) (d-Trp) residue at position 47 (the second position in the nonapeptide sequence). acs.orgnih.gov It was hypothesized that altering this residue, particularly with cyclic amino acids, could favorably change the peptide's conformation, thereby disrupting the intermolecular interactions responsible for gelation while maintaining potent biological activity. acs.orgnih.gov

This focused investigation led to the synthesis and evaluation of several new analogs. The most successful of these efforts was the substitution of d-Trp at position 47 with trans-4-hydroxyproline (Hyp). acs.orgnih.gov This modification resulted in the creation of TAK-448 (also known as MVT-602), a next-generation analog with a superior profile. acs.orgnih.govmdpi.com

TAK-448 not only resolved the gel formation issue, exhibiting excellent water solubility, but it also demonstrated superior pharmacological activity compared to TAK-683. acs.orgnih.gov Both TAK-683 and TAK-448 are nonapeptides that show high binding affinity to the KISS1R and act as full agonists. mdpi.com The strategic substitution in TAK-448 underscores the value of advanced SAR studies in refining drug candidates. Recent cryo-electron microscopy studies have further elucidated how TAK-448 interacts with the KISS1R at its extracellular loops, providing a structural basis for its potent agonistic activity. nih.gov

The development path from an earlier, less stable nonapeptide (compound 4) to the highly potent and stable TAK-683, and subsequently to the physicochemically superior TAK-448, illustrates a clear progression in peptide drug design. Key modifications, such as the N-terminal acetylation and specific amino acid substitutions (e.g., Ser49 to Thr49, and later d-Trp47 to Hyp47), were critical for enhancing metabolic stability, increasing potency, and improving pharmaceutical properties. acs.orgnih.gov These advanced SAR studies exemplify a rational approach to overcoming the challenges inherent in peptide-based therapeutics and pave the way for future design of even more refined KISS1R agonists.

Table of Key Analogs and Modifications

| Compound Name | Key Structural Features/Modifications from Precursor | Resulting Improvements |

| Metastin(45-54) | Endogenous decapeptide C-terminal fragment of kisspeptin. | Baseline activity, but metabolically unstable. |

| Compound 22 (TAK-683) | N-terminal acetylation, substitutions including D-Tyr⁴⁶, D-Trp⁴⁷, Thr⁴⁹, azaGly⁵¹, Arg(Me)⁵³, and Trp⁵⁴. nih.gov | Improved metabolic stability and potent testosterone-suppressive activity. nih.gov |

| TAK-448 (MVT-602) | Substitution of D-Trp at position 47 in the TAK-683 backbone with trans-4-hydroxyproline (Hyp). acs.orgnih.gov | Retained high potency, excellent water solubility, and eliminated gel formation property. acs.orgnih.gov |

Q & A

Q. Methodological Resolution :

- Use nonlinear mixed-effects modeling to analyze PK/PD relationships.

- Include longitudinal hormone profiling (e.g., every 4–6 hours) to distinguish acute agonism from chronic suppression phases .

What pharmacokinetic (PK) parameters should be prioritized when modeling this compound exposure-response relationships?

- AUC(0–24 h) and Cavg (average concentration) correlate with testosterone suppression.

- t₁/₂ : ~6–9 hours in humans, necessitating continuous infusion for steady-state plasma levels.

- Urinary Excretion : Minimal (<0.3% of dose), supporting non-renal clearance pathways .

Advanced Tip : Use population PK models to account for interspecies variability (e.g., rat vs. human metabolic stability) .

How do interspecies differences in KISS1R activation impact translation from animal models to clinical trials?

TAK-683 exhibits species-specific EC₅₀ values (human: 0.96 nM; rat: 1.6 nM). While rat models predict testosterone suppression, goats show phase-dependent LH responses (e.g., surge in early luteal phase vs. suppression in mid-luteal phase). Researchers must validate findings in multiple species and adjust dosing to account for receptor affinity differences .

What experimental timelines are optimal for observing this compound’s biphasic hormone effects?

- Acute Phase (0–48 hours) : Initial LH/FSH surge due to transient receptor activation.

- Chronic Phase (≥7 days) : Sustained GnRH depletion leads to hormone suppression.

- Recommendation : Conduct studies over ≥14 days with frequent sampling (e.g., daily for the first week, then every 3 days) to capture both phases .

How does this compound’s suppression of reproductive hormones compare to GnRH agonists like leuprolide?

Unlike GnRH agonists, which require prolonged exposure (1–3 weeks) to suppress testosterone, TAK-683 achieves castration-level suppression within 7 days at 2.0 mg/day. However, its LH/FSH suppression is less consistent, suggesting a unique mechanism involving direct KISS1R-mediated GnRH depletion rather than pituitary desensitization .

What animal models are most appropriate for studying this compound’s effects on hormone-sensitive cancers?

- Rats : For dose-ranging and long-term toxicity (e.g., 12-week prostate cancer models).

- Goats : To evaluate estrous cycle-dependent LH responses (e.g., early vs. mid-luteal phase differences) .

- Non-Human Primates : For bridging preclinical and clinical PK/PD data.

How should researchers address conflicting data on this compound’s efficacy in single-dose vs. continuous-dosing paradigms?

Single-dose studies (0.01–2 mg) show transient testosterone spikes due to insufficient GnRH depletion, while continuous dosing (≥0.03 mg/day for 14 days) achieves sustained suppression. To resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.